2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyridazinone core substituted with a 2-fluorophenyl group at position 2. The pyridazinone ring (6-oxopyridazin-1(6H)-yl) is linked via an acetamide bridge to a (2Z)-configured thiazole moiety bearing a pyridin-3-yl substituent.
Crystallographic studies of analogous compounds (e.g., pyridazinone derivatives) often employ SHELX software for structure refinement, ensuring precise determination of bond lengths, angles, and Z-configurations in thiazole systems .
Properties
Molecular Formula |
C20H14FN5O2S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H14FN5O2S/c21-15-6-2-1-5-14(15)16-7-8-19(28)26(25-16)11-18(27)24-20-23-17(12-29-20)13-4-3-9-22-10-13/h1-10,12H,11H2,(H,23,24,27) |
InChI Key |
BNKZJVJPLNGPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This is achieved through electrophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable catalysts.
Formation of the Thiazole Moiety: This step involves the condensation of thioamides with α-haloketones or α-haloesters.
Final Coupling Reaction: The final step is the coupling of the pyridazinone and thiazole intermediates through amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone-Acetamide Derivatives
Key Observations:
Fluorine Position: Compound A’s 2-fluorophenyl group induces ortho-substitution effects, creating steric hindrance that may restrict rotational freedom compared to Compound B’s para-fluorophenyl .
Heterocyclic Linkers :
- Compound A’s thiazole ring (vs. pyridine in B or benzene in C) introduces sulfur-based polarity and conformational rigidity due to its Z-configuration.
- The trifluoromethyl group in C significantly elevates logP (lipophilicity), favoring blood-brain barrier penetration .
Biological Implications: Compound D’s pyrazole moiety (absent in A–C) provides additional hydrogen-bond donors, making it suitable for targeting ATP-binding sites in kinases .
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| A | C₂₀H₁₅FN₆O₂S | 422.44 | ~2.1 | <0.1 (aqueous) |
| B | C₁₇H₁₃FN₄O₂ | 324.31 | ~1.8 | 0.5 (DMSO) |
| C | C₁₉H₁₅F₃N₄O₂ | 406.35 | ~3.5 | <0.01 (aqueous) |
| D | C₁₅H₁₄N₄O | 266.30 | ~2.0 | 1.2 (methanol) |
*logP and solubility estimates derived from substituent contributions and analogous compounds.
- Lipophilicity : Compound C’s trifluoromethyl group results in the highest logP, suggesting superior membrane permeability but poor aqueous solubility .
- Solubility : Compound A’s thiazole and pyridin-3-yl groups reduce aqueous solubility compared to B’s pyridin-2-yl, which benefits from slightly polar nitrogen orientation .
Biological Activity
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of 404.4 g/mol. Its structural components include a pyridazine ring, thiazole moiety, and a fluorophenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN4O2 |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1324083-71-7 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine and thiazole rings. The methodology often utilizes standard techniques in organic chemistry such as cyclization, acylation, and substitution reactions.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it showed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines ranged from 0.5 to 1.5 µM, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.46 |
| MDA-MB-231 (Breast Cancer) | 1.37 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
- DNA Interaction : Potential intercalation into DNA has been suggested, disrupting replication processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli. Results indicated an MIC of 0.1 µM, showcasing its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Activity
In another study focusing on breast cancer cells, the compound was tested alongside standard chemotherapeutics. The results revealed enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
